molecular formula C17H16BrClN2OS B11552232 N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide

Cat. No.: B11552232
M. Wt: 411.7 g/mol
InChI Key: YXUGCANKQTUXAV-UDWIEESQSA-N
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Description

N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a chlorophenyl group, and a sulfanylacetohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 4-bromoacetophenone with 3-chlorobenzyl mercaptan, followed by the reaction with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromophenyl and chlorophenyl groups may facilitate binding to hydrophobic pockets, while the sulfanylacetohydrazide moiety could participate in hydrogen bonding or other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The combination of bromophenyl and chlorophenyl groups, along with the sulfanylacetohydrazide moiety, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H16BrClN2OS

Molecular Weight

411.7 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C17H16BrClN2OS/c1-12(14-5-7-15(18)8-6-14)20-21-17(22)11-23-10-13-3-2-4-16(19)9-13/h2-9H,10-11H2,1H3,(H,21,22)/b20-12+

InChI Key

YXUGCANKQTUXAV-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSCC1=CC(=CC=C1)Cl)/C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)CSCC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Br

Origin of Product

United States

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